molecular formula C18H20FN5O4 B8801954 Gemifloxacin

Gemifloxacin

Katalognummer: B8801954
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: ZRCVYEYHRGVLOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gemifloxacin is a complex organic compound with a unique structure that includes a naphthyridine core, a cyclopropyl group, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of styrene, α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This process can be carried out under mild conditions without the use of metals, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Gemifloxacin exhibits distinct degradation patterns under acidic and basic conditions, with kinetic data available for these reactions.

Acidic Hydrolysis

  • Reaction Conditions : 1.5 M HCl at room temperature (~25°C ± 2°C) for 15 minutes .

  • Products : Three major degradation products at retention times 3.11, 4.69, and 5.56 min (HPLC) .

  • Kinetics : First-order reaction with a half-life (t₁/₂) of 4.5 hours under acidic conditions .

Basic Hydrolysis

  • Reaction Conditions : 1.25 M NaOH at room temperature for 20 minutes .

  • Products : Degradation products at 5.21 and 10.0 min (HPLC) .

  • Kinetics : First-order reaction with a t₁/₂ of 4.5 hours under basic conditions .

Reaction Type Reagent Degradation Products Kinetic Parameter (t₁/₂)
Acidic1.5 M HCl3.11, 4.69, 5.56 min4.5 hours
Basic1.25 M NaOH5.21, 10.0 min4.5 hours

Oxidative Degradation

This compound undergoes oxidative breakdown when exposed to hydrogen peroxide.

  • Reaction Conditions : 30% H₂O₂ at room temperature (~25°C ± 2°C) for 1–10 hours .

  • Products : Unspecified degradation products, but the reaction reduces peak area of this compound over time .

  • Kinetics : Second-order reaction with a rate constant (k) of 9.147×105 ng1hr19.147 \times 10^{-5}\ \text{ng}^{-1}\text{hr}^{-1} and t₁/₂ of 72.88 hours .

Thermal Degradation

  • Reaction Conditions : Reflux at 85°C for 1 hour .

  • Products : Unique degradation product at 10.71 min (HPLC) .

Photolytic Degradation

This compound degrades under UV light (365 nm), a common issue with fluoroquinolones.

  • Reaction Conditions : Exposure to UV light (365 nm) for up to 8 hours .

  • Products : Six degradation products (D1–D6) with increasing Rf values .

  • Kinetics : ~15.1% of this compound remains after 8 hours .

Metabolic Reactions

In humans, this compound undergoes limited metabolism, primarily via glucuronidation.

  • Metabolites :

    • Carbamyl glucuronide : Major metabolite (11.5% plasma radioactivity) .

    • O-desmethyl this compound : Minor metabolite .

    • E-isomer : Minor metabolite .

  • Pathway : UDP-glucuronosyltransferase-mediated glucuronidation forms the carbamyl glucuronide metabolite .

  • Enzyme Interaction : Minimal inhibition of CYP1A2 and CYP4A9/11 in vitro .

Analytical Derivatization

This compound reacts with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) under alkaline conditions for spectrophotometric quantification.

  • Reaction Conditions :

    • Reagent : NBD-Cl in alkaline borate buffer .

    • Temperature : 70 ± 5°C for 20 minutes .

  • Products : Colored complex measured at 466 nm (this compound) and 464 nm (Moxifloxacin) .

  • Linearity : 0.5–8.0 µg/mL for this compound .

Parameter This compound Moxifloxacin
Wavelength 466 nm 464 nm
Reaction Time 20 min 15 min
LOD 0.12 µg/mL 0.36 µg/mL

Stability-Indicating HPLC Method

A validated HPLC method separates this compound from degradation products using a mobile phase of 70:30 (v/v) ammonium acetate buffer (pH 2.7)–acetonitrile .

  • Key Features :

    • Specificity : Distinct chromatographic separation of parent drug and degradation products .

    • Validation : Linearity (3.2–47.7 µg/mL), precision (RSD ≤ 0.52%), and accuracy (RE ≤ 1.33%) .

Kinetic Spectrophotometric Analysis

This compound’s reaction with NBD-Cl under alkaline conditions provides a sensitive analytical method.

  • Validation :

    • Robustness : Recovery values of 97.5–100.5% ± 1.3–1.9% .

    • Statistical Agreement : No significant difference vs. reference methods .

HPTLC Assay for Degradation Kinetics

A high-performance thin-layer chromatography (HPTLC) method quantifies this compound and its degradation products.

  • Mobile Phase : Ethyl acetate:methanol:25% ammonia (8:4.5:3, v/v/v) .

  • Detection : Fluorescence at 342 nm excitation and K400 filter .

  • LOD/LOQ : 0.28/0.86 ng/band .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Gemifloxacin exhibits potent activity against a wide range of both Gram-positive and Gram-negative bacteria. Its mechanism of action involves dual targeting of essential bacterial enzymes: DNA gyrase and topoisomerase IV. This unique action not only enhances its effectiveness but also contributes to a lower likelihood of developing bacterial resistance compared to other fluoroquinolones .

Key Pharmacokinetic Characteristics

  • Oral Bioavailability : Approximately 71% .
  • Half-Life : 6-8 hours in patients with normal renal function, allowing for once-daily dosing .
  • Excretion : 20-35% is excreted unchanged in urine within 24 hours .
  • Tissue Penetration : this compound demonstrates significant penetration into skeletal muscle and adipose tissues, indicating its potential effectiveness in treating soft tissue infections .

Respiratory Tract Infections

This compound is primarily indicated for the treatment of community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis. Clinical studies have shown high success rates:

  • Community-Acquired Pneumonia : Clinical success rates range from 93.9% to 95.9% in patients treated with this compound .
  • Acute Bacterial Exacerbation of Chronic Bronchitis : Efficacy rates are similarly high, with favorable outcomes reported in clinical trials .

Soft Tissue Infections

Research indicates that this compound may be beneficial for treating soft tissue infections due to its effective tissue penetration and pharmacokinetic properties. The drug's concentrations in soft tissue are significantly higher than those in plasma, suggesting that it can achieve therapeutic levels at infection sites .

Resistance Management

This compound has shown effectiveness against strains resistant to other antibiotics, including multidrug-resistant Streptococcus pneumoniae. Its unique mechanism helps delay the development of resistance, making it a valuable option in the face of rising antibiotic resistance .

Safety Profile

This compound is generally well-tolerated, with most adverse effects being mild to moderate. Common side effects include:

  • Diarrhea (<4%)
  • Nausea and rash (<3%)
  • Headache (<2%)

Serious adverse events are rare, and drug interactions are minimal, although absorption can be reduced when taken with antacids containing divalent or trivalent cations .

Table 1: Summary of Clinical Trials Involving this compound

Study TypePopulationTreatmentSuccess RateNotes
Randomized Controlled TrialPatients with CAPThis compound 320 mg/day96.1%Compared to trovafloxacin; well tolerated
Open-label StudyPatients with acute exacerbation of chronic bronchitisThis compound 320 mg/day97.5%High clinical success; minimal side effects
Pharmacokinetic StudyHealthy VolunteersThis compoundN/ASignificant tissue penetration observed

Wirkmechanismus

The mechanism of action of Gemifloxacin involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial DNA gyrase, preventing bacterial replication and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets Gemifloxacin apart from these similar compounds is its unique combination of functional groups, which may confer enhanced activity and selectivity against specific targets. Its methoxyimino and aminomethyl groups, in particular, contribute to its distinct chemical and biological properties .

Eigenschaften

Molekularformel

C18H20FN5O4

Molekulargewicht

389.4 g/mol

IUPAC-Name

7-[3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)

InChI-Schlüssel

ZRCVYEYHRGVLOC-UHFFFAOYSA-N

SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Kanonische SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Color/Form

Off-white, amorphous solid from chloroform-ethanol

melting_point

235-237 °C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gemifloxacin
Reactant of Route 2
Reactant of Route 2
Gemifloxacin
Reactant of Route 3
Gemifloxacin
Reactant of Route 4
Gemifloxacin
Reactant of Route 5
Reactant of Route 5
Gemifloxacin
Reactant of Route 6
Gemifloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.